molecular formula C15H24ClNO B12779872 (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride CAS No. 113524-40-6

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride

Cat. No.: B12779872
CAS No.: 113524-40-6
M. Wt: 269.81 g/mol
InChI Key: AGXBGRIWFHAIKG-UHFFFAOYSA-N
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Description

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group, a methylcyclohexane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methoxyphenyl group, and the addition of the amine group. Common reagents used in these reactions include cyclohexanone, methoxybenzene, and methylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound is produced efficiently and meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-(4-Methoxyphenyl)-alpha-methylcyclohexanemethylamine hydrochloride include other methoxyphenyl derivatives and cyclohexanemethylamine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113524-40-6

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)cyclohexyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14;/h7-13H,3-6,16H2,1-2H3;1H

InChI Key

AGXBGRIWFHAIKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

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